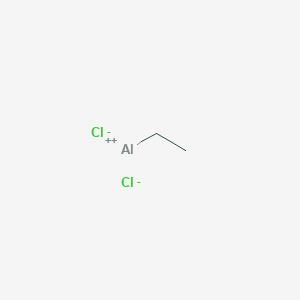

ETHYLALUMANEBIS(YLIUM) DICHLORIDE

Description

Ethylalumanebis(ylium) dichloride is an organoaluminum compound characterized by an ethyl-aluminum core coordinated with two ylium (likely onium-like cationic) groups, stabilized by dichloride counterions. While specific data on this compound is absent in the provided evidence, its nomenclature suggests structural similarities to quaternary ammonium or sulfonium dichlorides, which are well-documented in industrial and pharmaceutical contexts. Organoaluminum compounds are typically Lewis acids, with applications in catalysis and polymer synthesis .

Properties

Molecular Formula |

C2H5AlCl2 |

|---|---|

Molecular Weight |

126.95 g/mol |

IUPAC Name |

ethylaluminum(2+);dichloride |

InChI |

InChI=1S/C2H5.Al.2ClH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 |

InChI Key |

UAIZDWNSWGTKFZ-UHFFFAOYSA-L |

Canonical SMILES |

CC[Al+2].[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYLALUMANEBIS(YLIUM) DICHLORIDE can be synthesized through the reaction of triethylaluminium with hydrochloric acid. The reaction proceeds as follows:

(C2H5)3Al+2HCl→C2H5AlCl2+2C2H6

This reaction is typically carried out under controlled conditions to prevent the highly reactive and flammable nature of the compound from causing any hazards.

Industrial Production Methods

In industrial settings, ethyl aluminium dichloride is produced using similar methods but on a larger scale. The process involves the careful handling of triethylaluminium and hydrochloric acid, with appropriate safety measures in place to manage the reactivity and flammability of the resulting product.

Chemical Reactions Analysis

Types of Reactions

ETHYLALUMANEBIS(YLIUM) DICHLORIDE undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with other compounds to replace one or more of its chlorine atoms.

Polymerization Reactions: It acts as a catalyst in the polymerization of olefins.

Reduction Reactions: It can participate in reduction reactions, often serving as a reducing agent.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and other organometallic compounds. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Polymerization Reactions: ETHYLALUMANEBIS(YLIUM) DICHLORIDE is used in conjunction with other catalysts, such as titanium tetrachloride, under controlled temperature and pressure conditions.

Reduction Reactions: It is often used with reducing agents like lithium aluminium hydride.

Major Products Formed

Substitution Reactions: The major products are typically new organoaluminium compounds with different alkyl or aryl groups.

Polymerization Reactions: The primary products are polymers such as polyethylene and polypropylene.

Reduction Reactions: The products are usually reduced organic compounds, such as alcohols or hydrocarbons.

Scientific Research Applications

ETHYLALUMANEBIS(YLIUM) DICHLORIDE has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation.

Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It plays a crucial role in the production of synthetic rubbers, plastics, and other polymeric materials.

Mechanism of Action

ETHYLALUMANEBIS(YLIUM) DICHLORIDE acts primarily as a Lewis acid, accepting electron pairs from other molecules. This property allows it to catalyze a wide range of chemical reactions by stabilizing reaction intermediates and facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its catalytic activity include the activation of olefins and the stabilization of carbocations.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Ethylalumanebis(ylium) dichloride is distinct due to its aluminum center, which may confer Lewis acidity absent in sulfur- or nitrogen-based dichlorides.

- Sulfonium dichlorides (e.g., ) exhibit reactivity in aqueous solutions, forming stable salts useful in synthesis .

- Ambenonium dichloride demonstrates pharmaceutical utility, with toxicity data (rat LD₅₀: 18,500 µg/kg) highlighting its potency .

Reactivity and Toxicity Profiles

- Morphanquat dichloride (): A bipyridinium dichloride with significant toxicity (rat LD₅₀: 345 mg/kg), used as a herbicide. This contrasts with ambenonium dichloride’s lower acute toxicity .

- Ethylene dichloride (): High industrial utility but marked toxicity (rat LD₅₀: 93 mg/kg), necessitating strict handling protocols .

Crystallographic and Physical Properties

- Methylenebis(phosphonic dichloride) (): A phosphorus-based dichloride with a methane backbone; its high reactivity in phosphorylation contrasts with aluminum dichlorides’ Lewis acid behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.